4-CHA is a well-established substrate for studying the activity of cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of various xenobiotics (foreign chemicals) and endogenous compounds in the body. 4-CHA's high chemical stability and specific metabolic pathway make it a valuable tool for researchers to investigate the activity and inhibition of different CYP isoforms. Studies have utilized 4-CHA to assess the impact of various factors, including genetic polymorphisms, environmental exposures, and drug interactions, on CYP activity, providing insights into drug metabolism and potential toxicity. Source: [Cytochrome P450 Enzymes: A Primer: ]
4-Chlorohippuric acid is an aromatic compound with the chemical formula C₉H₈ClNO₃ and a CAS Registry Number of 13450-77-6. Structurally, it is characterized by a chlorobenzoyl group attached to the amino acid glycine, making it an analogue of hippuric acid. This compound is notable for its high chemical stability and is primarily produced through metabolic pathways involving cytochrome P450 enzymes, which facilitate its transformation from various precursors .
These reactions contribute to its metabolic pathways and potential applications in pharmaceuticals .
4-Chlorohippuric acid exhibits biological activity primarily as a metabolite. It is known to be involved in detoxification processes within the liver, where it is formed from the metabolism of certain xenobiotics. Its interaction with cytochrome P450 enzymes highlights its role in drug metabolism and pharmacokinetics. Additionally, studies suggest that 4-chlorohippuric acid may influence various biological pathways, although specific therapeutic applications remain under investigation .
The synthesis of 4-chlorohippuric acid can be accomplished through several methods:
These methods highlight both natural and synthetic routes for producing this compound .
4-Chlorohippuric acid has several applications:
These applications underscore its relevance in both environmental science and pharmacology .
Research on 4-chlorohippuric acid has focused on its interactions with various biological systems:
These interaction studies are essential for understanding both its biological implications and environmental effects .
4-Chlorohippuric acid shares structural similarities with several other compounds, notably:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Hippuric Acid | C₉H₉NO₃ | Natural compound formed from benzoic acid and glycine. |
4-Chlorobenzoic Acid | C₇H₅ClO₂ | Monochlorinated derivative used as an intermediate in organic synthesis. |
N-(4-Chlorobenzoyl)glycine | C₉H₈ClNO₂ | Directly related to 4-chlorohippuric acid but lacks the carboxylic group. |
Chlorophenylglycine | C₉H₈ClNO₂ | Similar structure but different functional groups affecting reactivity. |
The uniqueness of 4-chlorohippuric acid lies in its specific combination of chlorinated aromatic structure and amino acid functionality, which influences its biological activity and applications compared to these similar compounds .
The study of 4-CHA originates from investigations into hippuric acid ($$ \text{C}9\text{H}9\text{NO}_3 $$), first isolated in 1829 by Justus von Liebig. The chlorinated variant emerged in the mid-20th century as researchers explored halogenated benzoic acid derivatives. Early syntheses involved the Schotten–Baumann reaction, coupling glycine with 4-chlorobenzoyl chloride under alkaline conditions. This method remains a cornerstone for producing 4-CHA, with modern optimizations achieving yields exceeding 95%.
Initial characterization relied on thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). Advances in mass spectrometry (MS) and liquid chromatography-tandem MS (LC-MS/MS) now enable precise quantification at sub-nanogram levels, critical for toxicokinetic studies. For instance, Mohamed et al. (2024) validated an LC-MS/MS method detecting 4-CHA in serum and urine with a lower limit of detection (LLOD) of 0.5 ng/mL.
Irritant